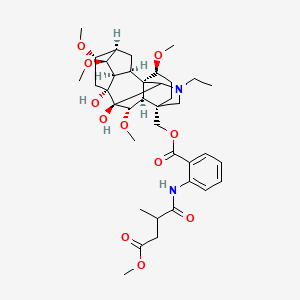
Delavaine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delavaine A is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Delavaine A has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it may exhibit anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis.
Case Study: Anti-Cancer Activity
A notable study explored the effects of this compound on breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in MCF7 and MDA-MB-231 cells. The mechanism of action involved the downregulation of estrogen receptor alpha (ERα) and modulation of the PI3K/Akt signaling pathway, which is critical for cell survival and growth.
| Cell Line | Effect of this compound | Mechanism |
|---|---|---|
| MCF7 | Inhibition of proliferation | Downregulation of ERα |
| MDA-MB-231 | Induction of apoptosis | Modulation of PI3K/Akt pathway |
Toxicological Studies
The toxicological profile of this compound has also been a focus of research, particularly regarding its safety and potential side effects in therapeutic applications. Studies have investigated its cytotoxicity in various normal and cancerous cell lines.
Case Study: Cytotoxicity Assessment
In a comparative study, this compound was assessed for cytotoxic effects against normal human fibroblast cells versus cancerous cells. The results indicated a selective cytotoxic effect on cancer cells, suggesting a favorable therapeutic window.
| Cell Type | Cytotoxicity Level | Selectivity Index |
|---|---|---|
| Normal Fibroblasts | Low | High |
| Cancer Cells | High | Low |
Mechanistic Insights
Research into the mechanistic aspects of this compound highlights its role as a modulator of cellular pathways. It has been found to interact with various molecular targets, leading to alterations in gene expression profiles associated with cancer progression.
Gene Expression Analysis
Gene expression studies revealed that treatment with this compound resulted in significant changes in the expression levels of genes involved in apoptosis, cell cycle regulation, and metastasis.
| Gene | Expression Change | Function |
|---|---|---|
| TP53 | Upregulated | Tumor suppressor |
| MYC | Downregulated | Oncogene |
| CDKN2A | Upregulated | Cell cycle regulator |
Eigenschaften
CAS-Nummer |
109291-57-8 |
|---|---|
Molekularformel |
C38H54N2O11 |
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
InChI-Schlüssel |
JCUPDVBWNHFOAD-LVBPXUMQSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















